molecular formula C4H4O5 B092029 trans-2,3-Epoxysuccinic acid CAS No. 141-36-6

trans-2,3-Epoxysuccinic acid

Cat. No. B092029
CAS RN: 141-36-6
M. Wt: 132.07 g/mol
InChI Key: DCEMCPAKSGRHCN-JCYAYHJZSA-N
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Description

Trans-2,3-Epoxysuccinic acid is the trans-2,3-epoxy derivative of succinic acid. It is an epoxide and a C4-dicarboxylic acid. It is functionally related to succinic acid .


Synthesis Analysis

Fumarase from swine heart muscle has been found to catalyze the stereospecific hydration of the L isomer of trans-2,3-epoxysuccinate to yield mesotartrate . The acid, which was prepared from the barium salt according to the procedure described by Miller , was purified by chromatography on activated silicic acid columns with a solvent mixture of petroleum ether and ether .


Molecular Structure Analysis

The molecular formula of trans-2,3-Epoxysuccinic acid is C4H4O5 . The InChI string is InChI=1S/C4H4O5/c5-3(6)1-2(9-1)4(7)8/h1-2H,(H,5,6)(H,7,8)/t1-,2-/m1/s1 .


Chemical Reactions Analysis

Fumarase from swine heart muscle has been found to catalyze the stereospecific hydration of the L isomer of trans-2,3-epoxysuccinate to yield mesotartrate . Fumarate acted as an inhibitor of the L-trans-2,3-epoxysuccinate-hydrating activity of fumarase and L-trans-2,3-epoxysuccinate inhibited the catalysis by fumarase of the conversion of fumarate to L-malate .


Physical And Chemical Properties Analysis

The melting point of trans-2,3-Epoxysuccinic acid, after recrystallization from acetonitrile, is 182-184°C . The molecular weight is 132.07 g/mol .

Scientific Research Applications

Organic Synthesis

  • Field : Organic Chemistry
  • Application : Trans-2,3-Epoxysuccinic acid is used in the preparation of enantiomerically pure esters of cis- and trans-epoxysuccinic acid .
  • Method : Chemical and enzymatic procedures have been investigated for the resolution of esters of trans-epoxysuccinic acid. A successful resolution was achieved by transesterification of the diethyl ester against heptanol catalysed by the lipase from Rhizopus javanicus .
  • Results : The successful resolution of esters of trans-epoxysuccinic acid was achieved, which is crucial for the preparation of enantiomerically pure esters .

Industrial Production of Enantiomeric Tartaric Acids

  • Field : Bioresources and Bioprocessing
  • Application : Bacterial cis-epoxysuccinic acid hydrolases (CESHs) are intracellular enzymes used in the industrial production of enantiomeric tartaric acids .
  • Method : Whole-cell catalysts were developed using various surface display systems for CESH [L] which produces L (+)-tartaric acid. The display efficiency depends on both the carrier and the passenger, so five different anchoring motifs in Escherichia coli were screened .
  • Results : The InaPbN-CESH [L] system has the highest whole-cell enzymatic activity. After optimization, the total activity of the InaPbN-CESH [L] surface display system is higher than the total lysate activity of an intracellular CESH [L] overexpression system .

Synthesis of Optically Active Compounds

  • Field : Organic Chemistry
  • Application : Trans-2,3-Epoxysuccinic acid can be used as a starting material for the synthesis of optically active compounds such as optically specific single β-lactam .
  • Method : The method involves producing (-)trans-2,3-epoxysuccinic acid .
  • Results : The production of (-)trans-2,3-epoxysuccinic acid was successful, which can be used as a good starting material for the synthesis of optically active compounds .

Biotransformations in Organic Synthesis

  • Field : Organic Chemistry
  • Application : Trans-2,3-Epoxysuccinic acid is used in the preparation of enantiomerically pure esters of cis- and trans-epoxysuccinic acid .
  • Method : Chemical and enzymatic procedures have been investigated for the resolution of esters of trans-epoxysuccinic acid. A successful resolution was achieved by transesterification of the diethyl ester against heptanol catalysed by the lipase from Rhizopus javanicus .
  • Results : The successful resolution of esters of trans-epoxysuccinic acid was achieved, which is crucial for the preparation of enantiomerically pure esters .

Safety And Hazards

Trans-2,3-Epoxysuccinic acid may cause respiratory irritation, serious eye irritation, skin irritation, and it is harmful if swallowed . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Future Directions

Trans-2,3-Epoxysuccinic acid can be used as a good starting material for the synthesis of optically active compounds . It has been considered as a renewable feedstock for chemical derivatives . A biotechnological production route for succinic acid has become of interest as a sustainable alternative to the chemical route .

properties

IUPAC Name

(2R,3R)-oxirane-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O5/c5-3(6)1-2(9-1)4(7)8/h1-2H,(H,5,6)(H,7,8)/t1-,2-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCEMCPAKSGRHCN-JCYAYHJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(O1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H]1([C@@H](O1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80331465, DTXSID601016973
Record name (-)-trans-2,3-Epoxysuccinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80331465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-trans-Epoxysuccinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R)-oxirane-2,3-dicarboxylic acid

CAS RN

17015-08-6, 141-36-6
Record name (-)-trans-2,3-Epoxysuccinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80331465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-trans-Epoxysuccinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+/-)-trans-Epoxysuccinic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The epoxidation of acid calcium maleate was effected in accordance with Example 1. 50 g. of the calcium epoxysuccinate attained in this manner (calcium content 11.9% by weight) were suspended, with stirring, in 400 g. of 50% aqueous acetone. 15 g. of concentrated sulphuric acid were then added and the suspension was kept for 2 hours at 20° C. If the suspension is made in acetone alone, a corresponding amount of dilute sulphuric acid may be added instead of concentrated sulphuric acid. The suspension was then heated to 50° C. and, after being kept for 2 hours at this temperature, the calcium sulphate was filtered off and washed with water. The acetone was removed by distillation from the mixture of acetone and water, and the remaining aqueous epoxysuccinic acid solution was subjected directly to hydrolysis. From two moles of acid calcium epoxysuccinate, 512 g. of free epoxysuccinic acid were obtained, corresponding to a yield of 97% of the theoretical.
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Yield
97%

Synthesis routes and methods II

Procedure details

The acid calcium epoxysuccinate obtained by the epoxidation was reacted in acetic acid with the aid of concentrated sulphuric acid to form calcium sulphate and epoxysuccinic acid. For this purpose, 50 g. of acid calcium epoxysuccinate, having a calcium content of 11.9% by weight, and 15 g. of concentrated sulphuric acid were introduced, with stirring, into 300 ml. of glacial acetic acid. The suspension was kept at 20° C. for 2 hours with stirring, and then heated to 70° C. After 2 more hours the reaction was complete and the calcium sulphate was filtered off. The calcium sulphate was washed three times with 30 ml. of glacial acetic acid.
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calcium epoxysuccinate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
MW Miller - Journal of Medicinal Chemistry, 1963 - ACS Publications
Symmetrical esters and amides as well as the nitrile have been prepared from the mold metabolite,(—)-trans-2, 3-epoxysuccinic acid. Opening of the oxirane ring in epoxysuccinic acid …
Number of citations: 23 pubs.acs.org
F Albright, GJ Schroepfer Jr - Journal of Biological Chemistry, 1971 - Elsevier
Fumarase from swine heart muscle has been found to catalyze the stereospecific hydration of the l isomer of trans-2,3-epoxysuccinate to yield mesotartrate. The structure of the product …
Number of citations: 11 www.sciencedirect.com
ET Ling, JT Dibble, MR Houston… - Applied and …, 1978 - Am Soc Microbiol
The biogenic acids 1-trans-2,3-epoxysuccinic acid and succinic acid accumulate in decationized refiner's blackstrap molasses shake cultures of Paecilomyces varioti Bainier. The …
Number of citations: 26 journals.asm.org
J Oh-hashi, K Harada - Bulletin of the Chemical Society of Japan, 1967 - journal.csj.jp
In this investigation, in order to examine the isomerical and optical purity of trans-(-)-2, 3-epoxysuccinic acid prepared by fermentation, optically pure trans-L-(+)-2, 3-epoxysuccinic acid (…
Number of citations: 8 www.journal.csj.jp
FR Albright - 1970 - search.proquest.com
It has been reported that a soluble enzyme extract from a pseudomonad catalyzes the stereospecific hydration of the A^-double bond of oleic acid (Schroepfer, 1965? Niehaus and …
Number of citations: 0 search.proquest.com
E Boyland, WH Down - European Journal of Cancer (1965), 1971 - Elsevier
The diethyl esters of cis- and trans-epoxysuccinic acid were synthesised and examined. The compounds were stable for short periods at pH 5·0, as determined by gas-liquid …
Number of citations: 4 www.sciencedirect.com
E Ling - 1976 - digitalcommons.wku.edu
The nutritional conditions which permit maximum yield of trans-2, 3-epoxysuccinic acid by Paecilomyces varioti NPRL 1123 were investigated. Copper and iron ions were added to …
Number of citations: 0 digitalcommons.wku.edu
CA Buehler, HA Smith, AC Kryger… - Journal of Medicinal …, 1963 - ACS Publications
Twenty-one saltsof aminotliiol esters of substituted acetic, idiloroacetiv, benzilic, and related acids have been synthesized. The acetic and chloroacetic esters were prepared from the …
Number of citations: 10 pubs.acs.org
S Kishimoto, M SENDAI, S HASHIGUCHI… - The Journal of …, 1983 - jstage.jst.go.jp
activity of the 3, 4-cis compound (6a) was higher than that of the trans isomer (6b), and 6a was very active against Escherichia coli T-7, a producer of TEM-1 p-lactamase, we decided to …
Number of citations: 59 www.jstage.jst.go.jp
RM DeMarinis, JC Boehm, JV Uri… - Journal of Medicinal …, 1977 - ACS Publications
NN caled, 15.06; found, 12.99. the central portion of the chain from CH2 to S to 0. While the levels of gram-positive activity remain essentially unchanged, there is a stepwise …
Number of citations: 4 pubs.acs.org

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